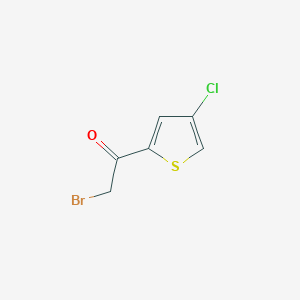

2-Bromo-1-(4-chlorothiophen-2-yl)ethanone

Beschreibung

Contextualization of Alpha-Halo Ketones as Reactive Intermediates

Alpha-halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the adjacent (alpha) carbon. This arrangement results in a molecule with two electrophilic centers: the carbonyl carbon and the alpha-carbon bearing the halogen. wikipedia.orgmdpi.com This bifunctional nature is the cornerstone of their reactivity, making them highly valuable building blocks in organic synthesis. mdpi.com

The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack and facilitating the displacement of the halide ion. nih.gov This reactivity allows alpha-halo ketones to act as potent alkylating agents. wikipedia.org They are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental requirement for the construction of more complex molecular architectures. mdpi.com A classic example of their utility is in the synthesis of various N, S, and O-heterocycles, where they react with a wide range of nucleophiles to form diverse ring systems. mdpi.comnih.gov

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. rsc.orgnih.gov Its structural and electronic properties, often considered bioisosteric to a benzene (B151609) ring, allow it to interact with a wide range of biological targets. cognizancejournal.com Consequently, the thiophene nucleus is a core component in numerous pharmaceuticals exhibiting a broad spectrum of activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. cognizancejournal.comresearchgate.net

The versatility of the thiophene ring also stems from the various positions available for functionalization, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.gov Its incorporation into a larger molecule can significantly influence factors such as solubility, metabolic stability, and receptor binding affinity. nih.gov The development of synthetic methodologies to create substituted thiophenes is, therefore, a crucial area of research in the pursuit of novel therapeutic agents and functional materials. bohrium.com

Overview of 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone within Contemporary Synthetic Methodologies

This compound emerges as a highly useful intermediate that synergistically combines the reactive properties of an alpha-halo ketone with the desirable features of a substituted thiophene scaffold. Its primary application in contemporary synthesis is as a precursor for the construction of more complex heterocyclic systems, most notably thiazole (B1198619) derivatives. frontiersin.org

A prominent example of its utility is in the Hantzsch thiazole synthesis. ijper.orgsynarchive.com In this reaction, this compound is condensed with a thioamide, such as thiourea (B124793), to form a 2-aminothiazole (B372263) ring. frontiersin.org This specific transformation yields 4-(4-chlorothiophen-2-yl)thiazol-2-amine, a molecule that can be further modified to generate a library of derivatives with potential therapeutic applications, for instance, as analgesic and anti-inflammatory agents. frontiersin.org

The synthesis of the key intermediate itself is straightforward. It is typically prepared via the bromination of its precursor, 1-(4-chlorothiophen-2-yl)ethanone, using a brominating agent like bromine in a suitable solvent such as diethyl ether. frontiersin.org The high reactivity of the alpha-bromo group in the resulting product allows it to readily participate in cyclocondensation reactions, underscoring its importance as a versatile building block in medicinal chemistry.

Below are tables detailing the properties of the subject compound and a key precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 677007-73-7 |

| Molecular Formula | C₆H₄BrClOS |

| Molecular Weight | 239.51 g/mol |

| Synonyms | Ethanone (B97240), 2-bromo-1-(4-chloro-2-thienyl)- |

| 4-Chloro-2-(bromoacetyl)thiophene |

Data sourced from multiple chemical suppliers. glppharmastandards.compharmaffiliates.combldpharm.com

Table 2: Synthesis of this compound

| Starting Material | Reagent | Product | Reaction Type |

| 1-(4-chlorothiophen-2-yl)ethanone | Bromine (Br₂) in diethyl ether | This compound | α-Bromination of a ketone |

This synthetic step is a key part of a multi-step synthesis of thiazole derivatives with anti-inflammatory and analgesic properties. frontiersin.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-(4-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClOS/c7-2-5(9)6-1-4(8)3-10-6/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUGRIMGRUCDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2 Bromo 1 4 Chlorothiophen 2 Yl Ethanone

Precursor Synthesis and Functional Group Introduction

The synthesis of the target compound, 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone, commences with the preparation of its immediate precursor, 1-(4-chlorothiophen-2-yl)ethanone. This is followed by the strategic introduction of a bromine atom at the alpha-carbon position.

Synthesis of 1-(4-chlorothiophen-2-yl)ethanone as a Key Starting Material

The primary route for synthesizing 1-(4-chlorothiophen-2-yl)ethanone, also known as 2-acetyl-4-chlorothiophene, is a two-step process that begins with thiophene (B33073). google.com The synthesis involves a Friedel-Crafts acylation followed by a chlorination step. google.com

The initial step is the acylation of thiophene to produce 2-acetylthiophene (B1664040). This is typically achieved by reacting thiophene with an acylating agent, such as an acyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. google.comnih.govgoogle.com The reaction is generally conducted in a fluid medium at controlled low temperatures, often between -5°C and 20°C, to manage reactivity and selectivity. google.com

Following the formation of 2-acetylthiophene, the next step is the chlorination of this intermediate. The reaction mixture containing 2-acetylthiophene is treated with a chlorinating agent at a similarly low temperature range to yield the final precursor, 1-(4-chlorothiophen-2-yl)ethanone. google.com One documented process reports a yield of 43% for the final product after purification by fractional distillation. google.com

Regioselective Bromination Strategies for Alpha-Carbon Functionalization

The conversion of 1-(4-chlorothiophen-2-yl)ethanone to this compound requires the selective bromination of the carbon atom adjacent to the carbonyl group (the α-carbon). This transformation is a crucial step, as these α-haloketones are valuable synthetic intermediates. nih.govlibretexts.org The reaction proceeds via an acid-catalyzed enol intermediate, which then reacts with the electrophilic halogen. libretexts.orglibretexts.org The rate-determining step is the formation of the enol, meaning the reaction rate is dependent on the ketone and acid concentrations but independent of the halogen concentration. libretexts.org

A direct method for the α-bromination of 1-(4-chlorothiophen-2-yl)ethanone involves the use of molecular bromine (Br₂). A specific procedure details dissolving the precursor in diethyl ether and then adding bromine while cooling the mixture with ice. The reaction is subsequently stirred at room temperature for a period of two hours to ensure completion.

While effective, the use of molecular bromine for the α-bromination of ketones can present challenges, such as the potential for over-bromination or bromination of the aromatic ring, especially in activated systems. researchgate.netmasterorganicchemistry.com The generation of hydrogen bromide (HBr) as a byproduct can also lead to product decomposition in some cases. mdpi.com

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine for α-bromination. organic-chemistry.org It is favored for its ability to provide a low, constant concentration of Br₂, which enhances selectivity and minimizes side reactions such as addition to double bonds. masterorganicchemistry.com As a solid reagent, NBS is also easier and safer to handle than liquid bromine. researchgate.net

The reaction with NBS can be initiated by radical initiators or proceed under acidic conditions. nih.govorganic-chemistry.org For heteroaromatic ketones, NBS has been shown to be highly effective, achieving high efficacy in bromination. nih.gov The mechanism involves the formation of an enol, which then reacts with the bromine supplied by NBS. This method is often preferred for its milder conditions and improved regioselectivity, preventing unwanted bromination on the thiophene ring. nih.govmasterorganicchemistry.com

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, optimization of reaction parameters, particularly the choice of solvent, is critical.

Influence of Solvent Systems on Reaction Efficiency

The solvent system plays a significant role in the efficiency of α-bromination reactions. The polarity and solubilizing characteristics of the solvent can influence reaction rates and selectivity. wikipedia.org

In the context of α-bromination of aromatic ketones with NBS, various organic solvents have been studied. A comparative analysis of the bromination of acetophenone (B1666503), a structural analog, under microwave irradiation revealed significant differences in reaction outcomes based on the solvent used. Dichloromethane was identified as the optimal solvent, providing excellent selectivity with only the desired mono-bromo product obtained. In contrast, reactions conducted in other solvents like acetonitrile, diethyl ether, THF, and n-hexane resulted in substantially lower yields under similar conditions. researchgate.net Acetic acid is another solvent frequently used for the bromination of ketones, often in conjunction with molecular bromine. libretexts.org In some modern approaches, solvent-free conditions have also been developed for the halogenation of ketones with N-halosuccinimides, which can offer environmental benefits and simplified work-up procedures. nih.govwikipedia.org

Data Tables

Table 1: Effect of Solvent on the α-Bromination of Acetophenone with NBS *

| Solvent | Yield (%) |

| Acetonitrile (CH₃CN) | Low |

| Diethyl Ether (Et₂O) | Low |

| Tetrahydrofuran (THF) | Low |

| n-Hexane | Low |

| Dichloromethane (CH₂Cl₂) | High (Excellent Selectivity) |

*Data derived from a study on acetophenone, a model compound, under microwave irradiation. Specific yield percentages were not detailed, but relative performance was reported. researchgate.net

Table 2: Overview of Bromination Strategies for 1-(4-chlorothiophen-2-yl)ethanone

| Brominating Agent | Solvent | Key Conditions | Advantages | Disadvantages |

| Molecular Bromine (Br₂) | Diethyl Ether | Ice cooling, Room Temp. Stirring | Direct, straightforward method | Potential for over-bromination, HBr byproduct |

| N-Bromosuccinimide (NBS) | Dichloromethane (optimal for analogs) | Acid catalysis or radical initiation | High regioselectivity, milder conditions, easier handling | May require catalyst or initiator |

Temperature Control and Reaction Time Optimization

Precise temperature control and optimization of reaction time are paramount in the synthesis of this compound to ensure high yield and purity while minimizing the formation of byproducts.

A documented laboratory-scale synthesis involves the addition of bromine to a solution of 4-chloro-2-acetylthiophene in diethyl ether under ice cooling. This initial low temperature is crucial to control the exothermic nature of the bromination reaction and to prevent potential side reactions, such as multiple brominations or undesired reactions with the solvent. Following the initial addition, the reaction mixture is typically stirred at room temperature for a period of approximately 2 hours to ensure the completion of the reaction.

Studies on the alpha-bromination of analogous acetophenone derivatives provide further insights into optimal temperature and time parameters. For instance, in the bromination of various acetophenone derivatives using pyridine (B92270) hydrobromide perbromide, a temperature of 90°C was found to be optimal. nih.gov While temperatures below 80°C resulted in lower yields, increasing the temperature beyond 90°C led to a slight decrease in yield, potentially due to the formation of dibrominated products. nih.gov

Similarly, the optimization of reaction time is critical. In the aforementioned study on acetophenone derivatives, a reaction time of 3 hours at 90°C, with a specific molar ratio of substrate to brominating agent, resulted in the highest yields. nih.gov Shorter reaction times may lead to incomplete conversion of the starting material, while excessively long reaction times can increase the likelihood of byproduct formation.

The interplay between temperature and reaction time is a delicate balance that must be carefully calibrated for each specific synthetic setup to maximize the desired product's yield and purity.

Interactive Data Table: General Optimization Parameters for Alpha-Bromination of Aryl Ketones

| Parameter | Condition | Rationale | Potential Issues |

| Temperature | Low initial temperature (e.g., 0-5°C) during reagent addition | Controls exothermicity, minimizes side reactions | Slower reaction rate |

| Elevated temperature (e.g., room temperature to 90°C) for reaction completion | Ensures complete conversion of starting material | Increased risk of byproduct formation (e.g., dibromination) | |

| Reaction Time | 2-3 hours | Sufficient time for complete monobromination | Incomplete reaction if too short; byproduct formation if too long |

Catalytic Approaches in Alpha-Bromination

The use of catalysts in the alpha-bromination of ketones, including 2-acetyl-4-chlorothiophene, can significantly enhance reaction rates, improve selectivity for the desired monobrominated product, and allow for milder reaction conditions. Acid catalysis is a common and effective approach. The mechanism involves the acid-catalyzed formation of an enol from the ketone, which then acts as the nucleophile, reacting with the bromine. masterorganicchemistry.com

Various acids can be employed for this purpose, with p-toluenesulfonic acid (PTSA) being a frequently used catalyst. shodhsagar.com The use of protic acids like PTSA has shown satisfactory results in the alpha-bromination of acetophenone with N-bromosuccinimide (NBS). shodhsagar.com While the reaction may not proceed in the absence of a catalyst at room temperature, the addition of PTSA can facilitate the transformation. shodhsagar.com

Other catalytic systems have also been explored for the alpha-bromination of aryl ketones. These include:

Lewis Acids: In some instances, Lewis acids can be used to activate the carbonyl group, facilitating enol or enolate formation.

Heterogeneous Catalysts: The use of solid acid catalysts can simplify product purification by allowing for easy separation of the catalyst from the reaction mixture.

The choice of catalyst depends on several factors, including the specific substrate, the brominating agent used, and the desired reaction conditions. The primary goals of employing a catalyst are to increase the reaction's efficiency and to favor the formation of the alpha-monobrominated product over other potential byproducts.

Interactive Data Table: Catalytic Approaches in Alpha-Bromination

| Catalyst Type | Example(s) | Mechanism of Action | Advantages |

| Protic Acids | p-Toluenesulfonic acid (PTSA), Sulfuric acid | Promotes enol formation | Readily available, effective for many substrates |

| Lewis Acids | Aluminum chloride, Zinc chloride | Activates the carbonyl group | Can enhance reactivity for less reactive substrates |

| Heterogeneous Catalysts | Solid acid catalysts (e.g., zeolites, resins) | Provides an acidic surface for the reaction | Ease of separation and potential for catalyst recycling |

Industrial Scale-Up Considerations and Challenges in Production

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key challenges in the industrial scale-up include:

Handling of Hazardous Materials: The use of bromine, a corrosive and toxic substance, requires specialized handling procedures and equipment to ensure the safety of personnel and the environment. Closed systems and scrubber units to neutralize any evolved hydrogen bromide gas are essential.

Heat Management: The alpha-bromination reaction is exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaways, which could lead to a loss of control over the reaction and the formation of significant amounts of impurities. The choice of reactor design and cooling systems is therefore of utmost importance.

Solvent Selection and Recovery: The choice of solvent is critical not only for the reaction's success but also for its environmental impact and economic viability. Solvents must be chosen for their ability to dissolve the reactants, their inertness to the reaction conditions, and their ease of recovery and recycling.

Product Purification: On an industrial scale, purification methods such as distillation or crystallization must be optimized to handle large volumes of product and efficiently remove impurities. The design of purification processes that minimize product loss and solvent waste is a key consideration.

Process Control and Automation: To ensure consistent product quality and operational safety, industrial-scale production relies on robust process control and automation. This includes the continuous monitoring of key parameters such as temperature, pressure, and reactant addition rates.

Waste Management: The generation of waste streams, including acidic byproducts and solvent residues, must be managed in an environmentally responsible and compliant manner. The development of a sustainable waste management plan is an integral part of the scale-up process.

Addressing these challenges through careful process development, engineering design, and adherence to safety and environmental regulations is crucial for the successful and sustainable industrial production of this compound.

Reactivity and Mechanistic Investigations of 2 Bromo 1 4 Chlorothiophen 2 Yl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Brominated Carbon

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated towards nucleophilic substitution by both the electron-withdrawing effect of the ketone and the presence of a good leaving group, bromide. This allows for the facile displacement of the bromide ion by a wide range of nucleophiles.

One of the most well-documented and significant reactions of 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is its use in the Hantzsch thiazole (B1198619) synthesis. This reaction provides a direct route to the formation of substituted thiazole rings, which are important pharmacophores.

Detailed research has shown that the condensation of this compound with thiourea (B124793) proceeds efficiently to yield 4-(4-chlorothiophen-2-yl)thiazol-2-amine. ambeed.com In a typical procedure, the brominated ketone is treated with 1.2 equivalents of thiourea in a suitable solvent at elevated temperatures (e.g., 80°C) for several hours. ambeed.com The mechanism involves an initial S-alkylation where the sulfur atom of thiourea acts as the nucleophile, displacing the bromide from the α-carbon. This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea intermediate attacks the electrophilic carbonyl carbon, and a subsequent dehydration step (annulation) to form the aromatic thiazole ring. ambeed.com This reaction is a cornerstone for creating a library of derivatives, as the resulting 2-aminothiazole (B372263) can be further modified. ambeed.com

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Thiourea | 80°C, 5 hours | 4-(4-Chlorothiophen-2-yl)thiazol-2-amine | ambeed.com |

The expected reaction would involve the nitrogen atom of the amine attacking the α-carbon, displacing the bromide. A base, which can be a second equivalent of the amine or an external non-nucleophilic base, is typically required to neutralize the hydrogen bromide generated. The product of such a reaction would be a 2-(alkylamino)-1-(4-chlorothiophen-2-yl)ethanone or 2-(dialkylamino)-1-(4-chlorothiophen-2-yl)ethanone. These α-amino ketone products are themselves versatile synthetic intermediates.

Analogous to nitrogen nucleophiles, oxygen-based nucleophiles (e.g., alkoxides, phenoxides) and sulfur-based nucleophiles (e.g., thiolates) are expected to react with this compound.

Oxygen Nucleophiles: Reaction with an alkoxide, such as sodium methoxide, would be expected to yield an α-alkoxy ketone, specifically 2-methoxy-1-(4-chlorothiophen-2-yl)ethanone. This transformation is a variation of the Williamson ether synthesis.

Sulfur Nucleophiles: Sulfur nucleophiles are generally more potent than their oxygen counterparts. The reaction with a thiolate, such as sodium thiophenoxide, would result in the formation of an α-thioether ketone. Research on analogous compounds has shown that α-bromo ketones can be coupled via S-alkylation with sulfur-containing heterocycles, such as 1-substituted-1H-tetrazole-5-thiols, in the presence of a base like triethylamine. This highlights the general applicability of this reaction class.

Carbonyl Group Transformations

The ketone functional group in this compound is a site for various addition and condensation reactions, allowing for modification of the molecule's core structure.

The carbonyl group can be selectively reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this purpose as they are chemoselective for aldehydes and ketones and will not typically reduce the thiophene (B33073) ring or displace the chloro or bromo substituents under mild conditions.

While direct experimental data for this specific substrate is sparse, the reduction of the analogous compound 2-Bromo-1-(4-chlorophenyl)ethanone with NaBH₄ in ethanol (B145695) is documented, yielding the corresponding α-bromo alcohol. The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. A subsequent workup with a protic solvent (like ethanol or water) protonates the resulting alkoxide intermediate to give the final alcohol product, 2-bromo-1-(4-chlorothiophen-2-yl)ethanol.

| Substrate | Reagent | Solvent | Expected Product | Reference (Analogous Reaction) |

|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | 2-Bromo-1-(4-chlorothiophen-2-yl)ethanol | scbt.com |

The carbonyl group can react with nitrogen-based nucleophiles, such as hydroxylamine (B1172632) or hydrazine (B178648) derivatives, to form new C=N double bonds. These condensation reactions typically require mildly acidic conditions to protonate the carbonyl oxygen, making the carbon more electrophilic.

For instance, reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate (B1210297) would be expected to produce the corresponding oxime, this compound oxime. Similarly, reaction with hydrazine or substituted hydrazines would yield hydrazones. These derivatives are often crystalline solids and can be useful for characterization or as intermediates for further synthetic transformations, such as the Wolff-Kishner reduction or the synthesis of pyrazoles. However, specific examples of these condensation reactions for this compound are not prominently featured in the current scientific literature.

Thiophene Ring Reactivity and Substituent Effects

The inherent reactivity of the thiophene ring is influenced by the electron-donating character of the sulfur heteroatom, which makes it more susceptible to electrophilic attack than benzene (B151609). However, the presence of deactivating groups can substantially alter this reactivity.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org The outcome of such reactions on a substituted ring is dictated by the electronic nature of the substituents already present. uci.edu

In this compound, the thiophene ring has two substituents that influence its reactivity towards incoming electrophiles:

Chloro Group (at C4): Halogens are a classic example of substituents that exhibit a dual electronic effect. Inductively, the electronegative chlorine atom withdraws electron density from the ring, deactivating it towards electrophilic attack. uci.edu Conversely, through resonance, the lone pairs on the chlorine atom can be donated to the ring's π-system, which directs incoming electrophiles to the ortho and para positions. dalalinstitute.com In the context of the thiophene ring, the position ortho to the chloro group is C3 and C5.

Bromoacetyl Group (at C2): The acetyl group (-COCH₃) is a strong electron-withdrawing group due to both the inductive effect of the carbonyl oxygen and its resonance-destabilizing effect on the adjacent aromatic ring. This group is strongly deactivating and acts as a meta-director in classical aromatic systems. uci.edu

The combined influence of these two groups on the thiophene ring dictates the preferred position for electrophilic attack. The two available positions on the ring are C3 and C5. The bromoacetyl group at C2 would direct an incoming electrophile to the C4 position (which is already substituted) and the C5 position (meta to C2). The chloro group at C4 would direct an incoming electrophile to the C3 and C5 positions (ortho to C4). Both groups, therefore, direct to the C5 position. Given that the C5 position is also alpha to the ring sulfur, which is the most activated position in an unsubstituted thiophene, it is the most probable site for electrophilic aromatic substitution.

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, positioning it to abstract a proton from the adjacent ortho position. baranlab.org

For this compound, the potential for DoM lies with the bromoacetyl group. The carbonyl oxygen within this group possesses lone pairs and can act as a Lewis base, potentially directing an organolithium base like n-butyllithium to deprotonate the C3 position of the thiophene ring. wikipedia.orgharvard.edu

However, the application of DoM to this specific substrate is complicated by several factors:

Acidity of α-protons: The protons on the methylene (B1212753) carbon of the bromoacetyl group (-CH₂Br) are significantly acidic and could be deprotonated in preference to the aromatic C-H bond.

Electrophilicity of the Carbonyl: Organolithium reagents can act as nucleophiles and may attack the electrophilic carbonyl carbon.

Halogen-Metal Exchange: The bromine atom on the side chain could potentially undergo halogen-metal exchange with the organolithium reagent.

Successful DoM would require carefully controlled conditions, such as the use of a hindered lithium amide base at low temperatures, to favor deprotonation at the C3 position of the ring over competing side reactions. uwindsor.ca If successful, the resulting C3-lithiated species could be trapped with various electrophiles, providing a route to 3-substituted derivatives.

Theoretical and Computational Studies of Reactivity

Computational chemistry provides invaluable insights into molecular structure and reactivity that are often difficult to obtain through experimental means alone.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are crucial for understanding a molecule's behavior. mdpi.com

For this compound, a qualitative FMO analysis suggests the following:

HOMO: The HOMO is associated with the molecule's ability to donate electrons (i.e., act as a nucleophile). In substituted thiophenes, the HOMO is typically distributed across the π-system of the ring. researchgate.net The presence of two strong electron-withdrawing groups (chloro and bromoacetyl) is expected to significantly lower the energy of the HOMO, making the molecule less reactive towards electrophiles compared to unsubstituted thiophene.

LUMO: The LUMO represents the molecule's ability to accept electrons (i.e., act as an electrophile). The electron-withdrawing substituents will also lower the energy of the LUMO. rsc.org A low-lying LUMO indicates that the molecule is a good electron acceptor and thus more susceptible to nucleophilic attack. The LUMO is likely to have significant density on the carbonyl carbon and the carbon bearing the bromine atom, as well as on the thiophene ring.

The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com The electron-withdrawing groups in this compound are expected to narrow the HOMO-LUMO gap compared to simpler thiophenes.

Table 2: Representative FMO Data for Substituted Thiophene Systems (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene (Reference) | -6.1 | -0.9 | 5.2 |

| 2-Chlorothiophene (Reference) | -6.3 | -1.2 | 5.1 |

| 2-Acetylthiophene (B1664040) (Reference) | -6.6 | -2.0 | 4.6 |

| This compound (Predicted Trend) | Lowered (< -6.6) | Lowered (< -2.0) | Reduced (< 4.6) |

Note: The values for reference compounds are typical literature approximations. The trend for the title compound is a qualitative prediction based on substituent effects.

Transition state analysis involves the computational modeling of the high-energy structure that exists at the peak of the reaction energy profile between reactants and products. Understanding the structure and stability of the transition state is key to understanding reaction kinetics and mechanisms.

For this compound, two key reaction types are of interest:

Electrophilic Aromatic Substitution: In an SEAr reaction, the rate-determining step is typically the attack of the electrophile on the aromatic ring to form a carbocation intermediate known as a Wheland intermediate or sigma complex. uci.edu A transition state analysis for the nitration at the C5 position, for example, would model the structure leading to this intermediate. The stability of this transition state would be influenced by the ability of the chloro and bromoacetyl groups to stabilize the developing positive charge. While both are deactivating, resonance donation from the chlorine atom could offer some minor stabilization to the transition state for attack at C5.

Nucleophilic Substitution at the α-Carbon: The bromoacetyl group is highly reactive towards nucleophiles, proceeding via an SN2 mechanism. A transition state analysis for the reaction with a nucleophile (e.g., a thiol) would show a trigonal bipyramidal geometry at the methylene carbon, with the nucleophile and the leaving bromide ion in apical positions. Computational studies on similar systems, such as the reaction of chalcone (B49325) analogs with thiols, have shown that factors like hydrogen bonding and the specific conformation of the molecule can significantly stabilize the transition state, thereby increasing the reaction rate. mdpi.com

Derivatization and Synthetic Utility in Complex Molecule Construction

Precursor to Heterocyclic Systems

The bifunctional nature of 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone, containing both an electrophilic carbonyl carbon and an electrophilic α-carbon, allows it to react with a variety of dinucleophiles to form heterocyclic rings. This reactivity is the foundation of its utility in constructing complex molecular architectures.

The most prominent application of this compound is in the Hantzsch thiazole (B1198619) synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

In a well-documented multi-step synthesis, this compound is first prepared by the bromination of its precursor, 1-(4-chlorothiophen-2-yl)ethanone. The subsequent condensation of this compound with thiourea (B124793) at an elevated temperature (80 °C) directly yields the key intermediate, 4-(4-chlorothiophen-2-yl)thiazol-2-amine. This foundational molecule serves as a scaffold for further derivatization. For instance, a series of novel thiazole derivatives were synthesized from this intermediate for evaluation as potential anti-inflammatory and analgesic agents. The 2-amino group on the thiazole ring can be readily modified, allowing for the introduction of diverse functionalities and the systematic exploration of structure-activity relationships.

The general reaction scheme is as follows:

Image of the Hantzsch reaction of this compound with thiourea to form 4-(4-chlorothiophen-2-yl)thiazol-2-amine.

Below is a table of representative thiazole derivatives synthesized from this core scaffold.

| Compound ID | Final Substituent on 2-amino group | Precursor Reagents |

| 3 | -H | This compound, Thiourea |

| 5a | N-benzyl | 4-(4-chlorothiophen-2-yl)thiazol-2-amine, NBS, Benzylamine |

| 5d | N-morpholinyl | 4-(4-chlorothiophen-2-yl)thiazol-2-amine, NBS, Morpholine |

| 5g | N,N-diethyl | 4-(4-chlorothiophen-2-yl)thiazol-2-amine, NBS, Diethylamine |

This interactive table summarizes the synthesis of the thiazole scaffold and some of its derivatives.

The utility of this compound extends beyond thiazoles to the synthesis of other sulfur-containing heterocycles. The high reactivity of α-haloketones with various sulfur nucleophiles is a cornerstone of heterocyclic chemistry. nih.govlibretexts.orgmsu.edu For example, reaction with inorganic sulfide (B99878) salts can produce diketosulfides, which are themselves precursors to thiophene (B33073) derivatives. nih.gov

Furthermore, condensation with 2-aminothiophenol (B119425) provides a direct route to benzothiazine derivatives. mdpi.com This reaction involves the initial S-alkylation by the thiophenol, followed by intramolecular condensation between the newly formed secondary amine and the ketone's carbonyl group. This demonstrates the potential of this compound to serve as a key starting material for a variety of sulfur-based ring systems, expanding its utility in medicinal and materials chemistry. organic-chemistry.org

The derivatives synthesized from this compound, particularly 4-(4-chlorothiophen-2-yl)thiazol-2-amine, are valuable intermediates for constructing more complex fused and bridged heterocyclic systems. The 2-aminothiazole (B372263) moiety contains multiple reaction sites that can be exploited for further cyclization reactions. nih.govmdpi.com

For example, the exocyclic amino group and the endocyclic N3 atom of the thiazole ring can react with appropriate bifunctional electrophiles to create fused ring systems. A common transformation is the reaction of a 2-aminothiazole with another α-haloketone to yield an imidazo[2,1-b]thiazole, a scaffold of significant interest in medicinal chemistry. nih.govmdpi.com Other reported transformations of 2-aminothiazole intermediates include their cyclization with various reagents to form fused pyrazines, pyrimidines, and thiazinediones, showcasing the immense potential for molecular diversification. mdpi.com

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. The Hantzsch thiazole synthesis can be adapted into a one-pot, three-component format, which is particularly useful for generating molecular diversity. nih.gov

In such a setup, an α-haloketone like this compound can react with a thioamide and an aldehyde in the presence of a suitable catalyst. nih.gov This approach allows for the introduction of three points of diversity into the final thiazole structure in a single step. While the classic Hantzsch synthesis is a two-component reaction, these MCR variations provide rapid access to libraries of highly substituted thiazoles. nih.goviau.iracs.orgnih.gov The robust nature of this reaction makes this compound an excellent candidate for use in such efficient, diversity-oriented synthetic strategies.

Role in Cascade and Domino Reactions

A domino reaction (or cascade reaction) is a chemical process that comprises at least two consecutive reactions in which the subsequent reaction results from the functionality generated in the previous step, all occurring without the addition of new reagents or catalysts. The mechanism of the Hantzsch thiazole synthesis is a classic illustration of a domino process. youtube.comresearchgate.net

The reaction between this compound and thiourea is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom (an SN2 reaction). youtube.com This initial S-alkylation step forms a thionium (B1214772) intermediate. The functionality generated in this first step—specifically the amino groups and the ketone—then undergoes a spontaneous intramolecular cyclization (condensation), followed by a dehydration step to yield the final, stable aromatic 2-aminothiazole ring. youtube.comsynarchive.com This entire sequence of alkylation-cyclization-dehydration occurs in one pot without the isolation of intermediates, defining it as a domino reaction.

Development of Libraries of Novel Chemical Entities

The efficient and versatile reactivity of this compound makes it an ideal starting material for the development of combinatorial libraries of novel chemical entities for high-throughput screening in drug discovery. The synthesis of a focused library of seven new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for screening as anti-inflammatory agents serves as a prime example.

By starting with the common 4-(4-chlorothiophen-2-yl)thiazol-2-amine core, a variety of substituents can be introduced through reactions targeting the 2-amino group. This allows for the rapid generation of a multitude of structurally related analogues. This strategy, known as diversity-oriented synthesis, is fundamental to modern medicinal chemistry for exploring chemical space and identifying new bioactive compounds. The reliable synthesis of the core thiazole structure from this compound facilitates its use as a foundational scaffold in such library development efforts.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, their connectivity, and spatial proximity.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is expected to be relatively simple and highly informative. The key signals would arise from the protons on the thiophene (B33073) ring and the methylene (B1212753) protons of the bromoacetyl group.

Thiophene Protons: The 4-chlorothiophene-2-yl moiety possesses two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals, likely doublets due to coupling with each other. Based on data for similar substituted thiophenes, the proton at the 5-position (adjacent to the sulfur atom) would likely resonate at a different chemical shift than the proton at the 3-position. rsc.orgmodgraph.co.uk Electron-withdrawing groups like the acetyl and chloro substituents influence the electron density of the thiophene ring, affecting the chemical shifts of the ring protons. oup.com

Methylene Protons: The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegativity of the adjacent bromine atom and the carbonyl group will cause a significant downfield shift for this signal, typically in the range of δ 4.0-4.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the following signals are anticipated:

Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and will appear significantly downfield, typically in the region of δ 185-195 ppm for α-haloketones. nih.gov

Thiophene Carbons: Four distinct signals are expected for the carbon atoms of the 4-chlorothiophene ring. The carbon atom attached to the chlorine (C4) and the carbon atom bonded to the acetyl group (C2) will have their chemical shifts influenced by these substituents. The other two thiophene carbons (C3 and C5) will also exhibit characteristic shifts based on their position within the heterocyclic ring. Substituent effect data for thiophenes can be used to predict these chemical shifts with reasonable accuracy. stenutz.eu

Methylene Carbon: The carbon of the bromomethyl group (-CH₂Br) will be observed at a characteristic upfield position compared to the aromatic and carbonyl carbons, typically in the range of δ 30-35 ppm.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Thiophene H3 | 7.2 - 7.5 | 125 - 130 |

| Thiophene H5 | 7.6 - 7.9 | 130 - 135 |

| -CH₂Br | 4.3 - 4.6 | 30 - 35 |

| Thiophene C2 | - | 140 - 145 |

| Thiophene C3 | - | 125 - 130 |

| Thiophene C4 | - | 130 - 135 |

| Thiophene C5 | - | 130 - 135 |

| C=O | - | 188 - 192 |

Note: These are predicted values based on analogous compounds and general spectroscopic principles.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two thiophene proton signals would confirm their scalar coupling and adjacency on the ring. The absence of any cross-peaks involving the methylene protons would confirm their isolated nature as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the carbon signals for the two protonated thiophene ring positions and the methylene group by correlating their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular framework. For instance, correlations would be expected from the methylene protons to the carbonyl carbon and to the C2 carbon of the thiophene ring. The thiophene protons would show correlations to other carbons within the ring and to the carbonyl carbon, thus confirming the connectivity of the bromoacetyl group to the thiophene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dundee.ac.uk They are excellent for identifying the presence of specific functional groups.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of an α-haloketone is the strong absorption band corresponding to the carbonyl stretching vibration. For α-bromoketones, this peak is typically observed in the range of 1680-1715 cm⁻¹. nih.govlibretexts.org Conjugation with the thiophene ring may slightly lower this frequency.

Thiophene Ring Vibrations: The aromatic thiophene ring will exhibit several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and various in-plane and out-of-plane bending vibrations at lower wavenumbers.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 500 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretch from the chlorothiophene moiety will also be found in the fingerprint region, generally between 800 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations of the thiophene moiety are typically strong and well-defined, aiding in structural confirmation. libretexts.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. libretexts.orgchemguide.co.uk

Molecular Ion Peak: Due to the presence of bromine and chlorine, the molecular ion peak in the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2). savemyexams.com Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. The combination of these isotopic patterns for bromine and chlorine will result in a distinctive cluster of peaks for the molecular ion, which is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.

Fragmentation Patterns: Electron impact ionization would likely induce fragmentation of the molecular ion. wikipedia.org Key fragmentation pathways for α-haloketones often involve the cleavage of the C-C bond between the carbonyl group and the α-carbon (α-cleavage) or the loss of the halogen atom. nih.gov For this compound, characteristic fragment ions would be expected from:

Loss of a bromine radical (•Br) to give [M-Br]⁺.

Cleavage to form the 4-chlorothiophen-2-ylcarbonyl cation, [C₅H₂ClOS]⁺.

Loss of the entire bromoacetyl side chain.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

Bond Lengths and Angles: X-ray diffraction analysis would yield precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by NMR.

Conformation: The technique would reveal the preferred conformation of the molecule in the solid state, including the dihedral angle between the plane of the thiophene ring and the carbonyl group. For α-haloketones, a cisoid conformation where the halogen and carbonyl oxygen are in the same plane is often favored. wikipedia.org

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state properties of the compound. X-ray crystallographic studies on other functionalized thiophenes have provided detailed insights into their solid-state structures. nih.govresearchgate.net

Spectroscopic Methods in Reaction Monitoring and Mechanistic Studies

Spectroscopic techniques are not only crucial for characterizing the final product but are also instrumental in monitoring the progress of a reaction and elucidating its mechanism.

Reaction Monitoring: The synthesis of this compound, likely via the Friedel-Crafts acylation of a suitable thiophene derivative followed by bromination, can be monitored using techniques like IR or NMR spectroscopy. google.comresearchgate.netgoogle.com For instance, in situ IR spectroscopy could track the disappearance of the starting material's characteristic vibrations and the appearance of the carbonyl stretch of the product. unipd.it NMR spectroscopy of aliquots taken from the reaction mixture can provide quantitative information on the conversion of reactants to products over time.

Mechanistic Studies: Spectroscopic methods are vital for studying reaction mechanisms. For instance, in the electrophilic substitution reactions common for thiophenes, NMR can be used to identify intermediates or to determine the regioselectivity of the reaction. researchgate.netpearson.com Kinetic studies using spectroscopic monitoring can help to determine the rate law of a reaction, providing insights into the transition state. For reactions involving this compound, such as its use in the synthesis of more complex molecules, spectroscopic analysis of the reaction mixture can help to identify transient intermediates and byproducts, thereby building a comprehensive picture of the reaction pathway. nih.govacs.org

Emerging Research Applications and Future Directions

Exploration as a Building Block for Functional Materials

There is growing interest in utilizing 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone as a fundamental component in the development of novel functional materials. The thiophene (B33073) core is a key component in organic electronic materials like conductive polymers and organic semiconductors. frontiersin.orgekb.eg The bromo-acetyl group facilitates the introduction of various functionalities, allowing for the fine-tuning of the material's electronic and optical characteristics.

Current research focuses on integrating this compound into larger conjugated systems. By reacting the bromo-acetyl portion with other aromatic or heterocyclic compounds, chemists can construct extended π-systems. These systems are crucial for devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.commdpi.com The chlorine atom on the thiophene ring can also influence the material's properties by altering its electron density and intermolecular forces, which may enhance performance and stability.

Advanced Applications in Synthetic Organic Chemistry

The utility of this compound is recognized in several advanced areas of synthetic organic chemistry, where its reactivity is exploited to produce complex and stereochemically defined molecules.

In asymmetric synthesis, this compound serves as a prochiral substrate for creating chiral molecules. The carbonyl group can be reduced to a hydroxyl group with high stereoselectivity using chiral reducing agents, such as those based on borane (B79455) with a chiral oxazaborolidine catalyst. This process yields chiral secondary alcohols, which are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.

In alignment with green chemistry principles, researchers are developing more environmentally friendly methods for synthesizing and reacting this compound. Instead of hazardous reagents like elemental bromine, greener alternatives such as N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator are being explored. Furthermore, the use of sustainable solvents like ionic liquids is being investigated to replace volatile organic compounds (VOCs).

Mechanochemical Synthesis and Flow Chemistry Applications

Modern synthetic techniques like mechanochemistry and flow chemistry are being applied to the synthesis of this compound to improve efficiency and safety. Mechanochemical synthesis, which involves solvent-free reactions in the solid state, offers a greener approach by reducing waste and reaction times. Flow chemistry, where reactions occur in a continuous stream, allows for precise control over reaction conditions, enhancing safety and scalability, particularly when handling hazardous materials.

Bioisosteric Replacements and Structure-Activity Relationship Studies (SAR) in a Synthetic Context

In medicinal chemistry, the 4-chlorothiophen-2-yl ethanone (B97240) moiety can act as a bioisostere for other aromatic systems. Chemists use this compound to create libraries of compounds where this group replaces other fragments to study how these changes affect biological activity. By systematically altering the molecule, for example, by replacing the chlorine atom with other halogens, researchers can conduct structure-activity relationship (SAR) studies. This helps in understanding how molecular structure affects the properties of a compound, guiding the design of more effective analogues.

Integration into Automated Synthesis Platforms

The reactivity of this compound makes it well-suited for automated synthesis platforms. These systems can perform multi-step syntheses with high throughput, enabling the rapid creation of large libraries of diverse compounds. This is particularly valuable in the early stages of drug discovery and materials science for screening numerous compounds to identify those with desired properties.

Conclusion

Summary of Synthetic Versatility and Reaction Scope

2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is a highly reactive and versatile synthetic intermediate. Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic and carbocyclic systems.

The α-bromoketone functionality is the primary driver of its synthetic versatility. It readily participates in classical reactions such as the Hantzsch thiazole (B1198619) synthesis, where condensation with a thiourea (B124793) or thioamide derivative yields substituted thiazoles. Similarly, it can be employed in the synthesis of imidazoles, oxazoles, and other five-membered heterocycles through reactions with appropriate nucleophilic partners.

The reactivity of the α-bromo group also allows for straightforward nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols. These reactions provide a direct route to α-functionalized ketones, which are themselves valuable intermediates for further synthetic manipulations. For instance, reaction with primary or secondary amines can lead to the formation of α-aminoketones, which are precursors to various nitrogen-containing heterocycles.

Furthermore, the ketone carbonyl group can undergo a range of standard transformations. These include reduction to the corresponding secondary alcohol, which can then be used in subsequent reactions, or conversion to an olefin via the Wittig reaction. The thiophene (B33073) ring itself, while relatively stable, can also participate in certain reactions, although the primary reactivity is dominated by the α-bromoketone moiety. The presence of the chloro substituent on the thiophene ring offers an additional site for modification, potentially through cross-coupling reactions, further expanding the synthetic possibilities.

The diverse reactivity of this compound is summarized in the table below, highlighting its role as a key building block in the construction of complex molecular scaffolds.

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | α-Substituted Ketones |

| Hantzsch Thiazole Synthesis | Thiourea/Thioamides | 2-Aminothiazoles |

| Imidazole Synthesis | Amidines | Substituted Imidazoles |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

| Reduction | NaBH4, LiAlH4 | Secondary Alcohols |

Prospective Research Avenues for this compound Chemistry

The established synthetic utility of this compound provides a solid foundation for future research endeavors. Several promising avenues warrant further investigation to fully exploit the potential of this versatile building block.

One key area for future exploration lies in the development of novel multicomponent reactions (MCRs) utilizing this α-bromoketone. MCRs offer significant advantages in terms of efficiency and atom economy, allowing for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. Designing new MCRs that incorporate this compound could lead to the discovery of novel molecular scaffolds with interesting biological properties.

Another promising research direction is the exploration of its use in the synthesis of novel fused heterocyclic systems. The thiophene ring, combined with the reactive α-bromoketone handle, provides an ideal starting point for the construction of thieno-fused heterocycles, such as thieno[2,3-d]pyrimidines, thieno[3,2-c]pyridines, and other related structures. These fused systems are often associated with a wide range of pharmacological activities, making them attractive targets for drug discovery programs.

Furthermore, the chloro substituent on the thiophene ring presents an opportunity for late-stage functionalization through modern cross-coupling methodologies. The application of Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions could enable the introduction of a wide variety of substituents at this position, allowing for the fine-tuning of the electronic and steric properties of the resulting molecules. This approach would significantly expand the chemical space accessible from this starting material.

Q & A

Q. What are the optimal conditions for synthesizing 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone?

The compound is typically synthesized via bromination of 1-(4-chlorothiophen-2-yl)ethanone using bromine (Br₂) in ether or chloroform (CHCl₃). Reaction conditions include:

- Molar ratio : 1:1 stoichiometry of bromine to ketone precursor.

- Reaction time : 2 hours in ether or 30 minutes in CHCl₃.

- Workup : Washing with NaHCO₃ and sodium thiosulfate to neutralize excess Br₂, followed by recrystallization from diethyl ether. Yields range from 85% (CHCl₃) to 45–59% (ether-based multi-step syntheses) .

Q. How is the compound characterized structurally?

Key analytical methods include:

- NMR spectroscopy : To confirm bromine and ketone functional groups.

- X-ray crystallography : For absolute configuration determination. Single crystals are grown via slow evaporation in Et₂O or CHCl₃. The SHELX suite (e.g., SHELXL) is widely used for refinement, achieving R-factors <0.06 .

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H⁺]⁺ at m/z 267.93) .

Q. What safety precautions are required during handling?

- Toxicity : Acute oral toxicity (LD₅₀ <300 mg/kg) and severe eye irritation are reported.

- Protective measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation and skin contact.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can crystallization challenges be addressed for X-ray studies?

- Solvent selection : Diethyl ether or CHCl₃ are optimal for slow evaporation.

- Temperature control : Crystallization at 4°C improves crystal quality.

- Data collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disordered bromine/chlorine atoms. SHELXPRO is recommended for macromolecular interfaces .

Q. What strategies resolve discrepancies in biological activity data (e.g., COX/LOX inhibition)?

- Structure-activity relationship (SAR) : Modifying the thiophene or ketone moieties (e.g., adding pyridinyl groups) enhances selectivity. For example, derivatives with 4-chlorothiophen-2-yl groups show lower 5-LOX inhibition (IC₅₀ >50 µM) compared to zileuton (IC₅₀ =11 µM) .

- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects of substituents on binding affinity .

Q. How are reaction byproducts analyzed in multi-step syntheses?

Q. What are the limitations of spectroscopic characterization for this compound?

- NMR ambiguity : Overlapping signals for aromatic protons (δ 7.2–7.8 ppm) require 2D techniques (e.g., COSY, HSQC).

- Mass spectrometry : Isotopic patterns for Br/Cl (e.g., ²⁵% abundance for ⁷⁹Br/⁸¹Br) complicate fragmentation analysis. High-resolution MS (HRMS) is essential for accurate assignment .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies?

Q. How can conflicting bioactivity results be reconciled?

- Assay variability : Differences in enzyme sources (e.g., recombinant vs. tissue-derived COX/LOX) affect IC₅₀ values.

- Solubility : DMSO stock solutions >1% may inhibit enzyme activity. Use lower concentrations (<0.1% v/v) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.